molecular formula C17H15BrN2OS B415518 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 312316-45-3

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B415518
CAS No.: 312316-45-3
M. Wt: 375.3g/mol
InChI Key: NPESYAPJIHBZLW-UHFFFAOYSA-N
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Description

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a heterocyclic compound that features a thienopyridine core with an amino group and three methyl substituents. The compound also contains a bromophenyl group attached to a methanone moiety. This structure is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyridine core, which can be achieved through the reaction of a suitable chalcone precursor with 2-cyanothioacetamide. This intermediate is then subjected to cyclization reactions to form the thienopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can enhance its potential as a pharmacophore in drug design .

Properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPESYAPJIHBZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
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(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
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(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Reactant of Route 4
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
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Reactant of Route 5
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Reactant of Route 6
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

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